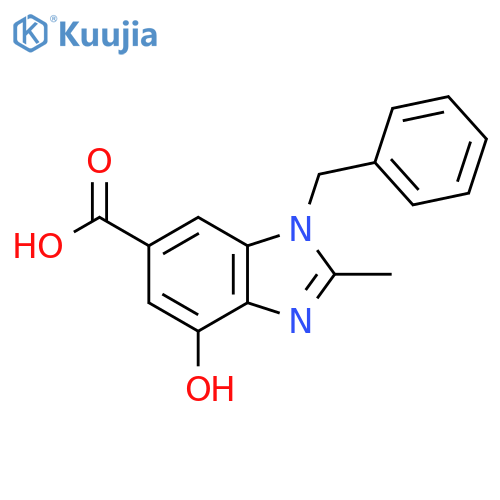Cas no 1640981-19-6 (C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C)

1640981-19-6 structure
商品名:C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 化学的及び物理的性質
名前と識別子
-
- C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C
- DS-021484
- 4-Hydroxy-2-methyl-1-(phenylmethyl)-1H-benzimidazole-6-carboxylic acid
- SCHEMBL16372380
- 1640981-19-6
- HAT6983VZ4
- AC-30641
- 1-benzyl-4-hydroxy-2-methyl-1H-1,3-benzodiazole-6-carboxylic acid
-
- インチ: 1S/C16H14N2O3/c1-10-17-15-13(7-12(16(20)21)8-14(15)19)18(10)9-11-5-3-2-4-6-11/h2-8,19H,9H2,1H3,(H,20,21)
- InChIKey: LRVLIEIZJOKBQA-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C(=O)O)=CC2=C1N=C(C)N2CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 282.100442g/mol
- どういたいしつりょう: 282.100442g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 282.29g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 75.4
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM545800-1000g |
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
1640981-19-6 | 95%+ | 1000g |
$3385 | 2023-02-02 | |
| 1PlusChem | 1P020MW4-1g |
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
1640981-19-6 | 97% | 1g |
$335.00 | 2024-06-19 | |
| 1PlusChem | 1P020MW4-250mg |
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
1640981-19-6 | 97% | 250mg |
$137.00 | 2024-06-19 | |
| 1PlusChem | 1P020MW4-100mg |
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
1640981-19-6 | 97% | 100mg |
$89.00 | 2024-06-19 |
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1640981-19-6 (C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C=C2O)C(=O)O)C) 関連製品
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 857369-11-0(2-Oxoethanethioamide)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
